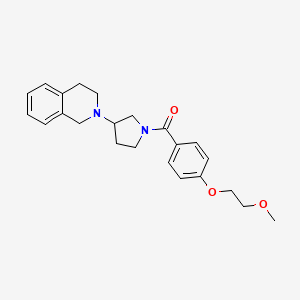
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a novel chemical entity with potential applications in various fields. Its unique structure incorporates a 3,4-dihydroisoquinolin-2(1H)-yl group, a pyrrolidin-1-yl group, and a methoxyethoxy phenyl group.
準備方法
Synthetic Routes and Reaction Conditions
To synthesize this compound, a multi-step synthetic route is typically employed, involving the following key steps:
Formation of the 3,4-dihydroisoquinolin-2(1H)-yl intermediate: : Starting with appropriate isoquinoline precursors, using a reduction reaction to form the desired intermediate.
Introduction of the pyrrolidin-1-yl group: : Reacting the intermediate with pyrrolidine in the presence of catalysts under controlled temperature and pressure conditions.
Attachment of the methoxyethoxy phenyl group: : Using nucleophilic aromatic substitution or similar reactions to attach the methoxyethoxy phenyl group to the molecule.
Industrial Production Methods
For industrial-scale production, the compound is synthesized using optimized reaction conditions, such as efficient catalysts, suitable solvents, and advanced purification techniques. This ensures high yield and purity while reducing production costs and environmental impact.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, especially at the dihydroisoquinolinyl and pyrrolidinyl moieties, forming corresponding oxides and hydroxides.
Reduction: : Reduction reactions can target specific functional groups in the compound, allowing modification of its chemical properties.
Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, enabling further functionalization or derivatization of the compound.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: : Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: : Conditions vary depending on the nature of the substituent groups; commonly used reagents include halogenating agents or organometallic compounds.
Major Products Formed from These Reactions
Oxidation Products: : Depending on the conditions, various oxides or hydroxylated derivatives can be formed.
Reduction Products: : The primary products include reduced forms of the original compound, often with hydrogenated functional groups.
Substitution Products:
科学的研究の応用
Chemistry
Catalysis: : The compound may serve as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.
Analytical Chemistry: : It can be used as a standard or reagent in various analytical techniques, such as chromatography or spectroscopy.
Biology
Biochemical Studies: : Useful in probing enzyme-substrate interactions or as a molecular probe in studying cellular pathways.
Pharmacology: : Potential as a lead compound in drug discovery, targeting specific receptors or enzymes.
Medicine
Therapeutic Potential: : Investigated for its potential in treating neurological disorders, given its structural similarity to known bioactive molecules.
Diagnostic Agent: : Possibility of use in medical imaging or as a diagnostic marker for specific conditions.
Industry
Material Science: : Its unique chemical properties can be exploited in the development of new materials or polymers.
Chemical Manufacturing: : Can be a precursor or intermediate in the synthesis of other complex molecules, contributing to the production of various chemical products.
作用機序
The compound's mechanism of action depends on its application. In pharmacology, it might interact with specific molecular targets, such as enzymes or receptors, through binding interactions involving its functional groups. This can modulate the activity of these targets, leading to therapeutic effects. In catalysis, the compound may act as a ligand that coordinates with metal centers, influencing the catalytic cycle and improving reaction efficiency.
類似化合物との比較
The uniqueness of the compound lies in its structural diversity and the presence of multiple functional groups, which can influence its reactivity and application potential. Similar compounds may include those with isoquinoline, pyrrolidine, or methoxyethoxy phenyl groups, but lacking the combined presence of all three. This combination imparts distinct chemical and biological properties, setting it apart from related molecules.
List of Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidine
4-(2-Methoxyethoxy)benzaldehyde
(3,4-Dihydroisoquinolin-2(1H)-yl)(pyrrolidin-1-yl)methanone
(Pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone
特性
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-[4-(2-methoxyethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-27-14-15-28-22-8-6-19(7-9-22)23(26)25-13-11-21(17-25)24-12-10-18-4-2-3-5-20(18)16-24/h2-9,21H,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPNXRCEMFERLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{8-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-fluorophenyl)methanone](/img/structure/B2526339.png)

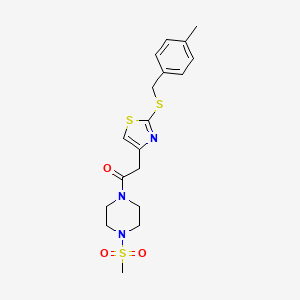
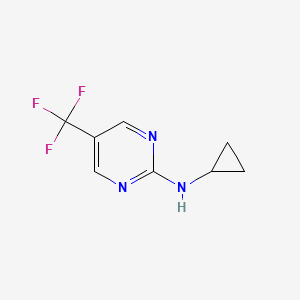
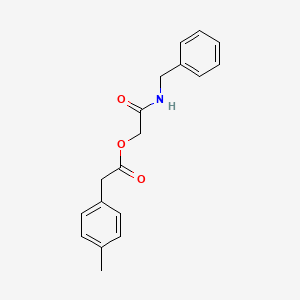
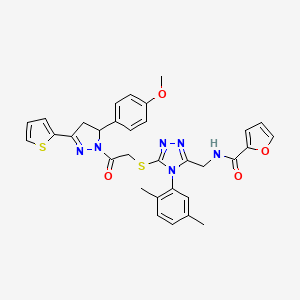
![2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2526347.png)
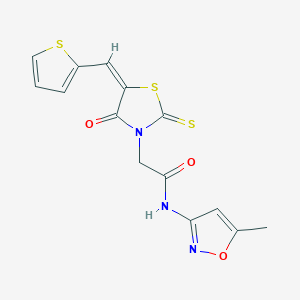
![N-[(furan-2-yl)methyl]-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2526351.png)
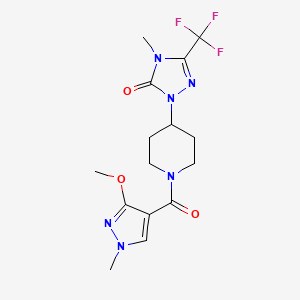
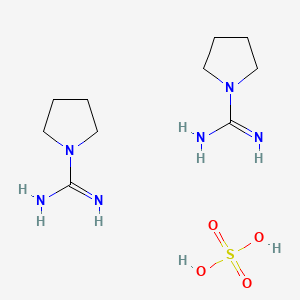
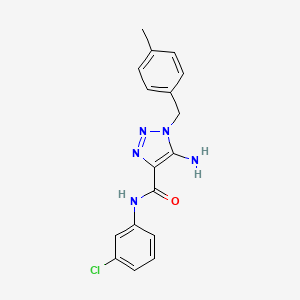
![2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2526359.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2526361.png)
